6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Description
6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a heterocyclic compound featuring a spirocyclic architecture that integrates an isobenzofuran moiety and a piperidine ring. This compound is listed in specialty chemical catalogs, though its commercial availability is noted as discontinued, which may limit its current use in research . Its CAS registry number and structural details are critical for precise identification in pharmacological or synthetic studies.
Properties
IUPAC Name |
5-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-11-9-15-13(12(11)8-10)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMWDSIZJPJPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(COC23CCNCC3)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856383 | |
| Record name | 6-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173943-99-2 | |
| Record name | 6-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Nucleophilic Substitution with tert-Butyl Acrylate
Procedure :
A mixture of 6-methylisobenzofuran-1(3H)-one (1.0 equiv), tert-butyl acrylate (1.2 equiv), and triethylamine (1.5 equiv) in tetrahydrofuran (THF) is stirred at 70°C for 16 hours. The product is purified via silica gel chromatography (CH₂Cl₂/MeOH, 20:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 98% |
| Reaction Temperature | 70°C |
| Solvent | THF |
| Purification | Silica chromatography |
Mechanism : The reaction proceeds via Michael addition, where the piperidine nitrogen attacks the β-carbon of acrylate, followed by cyclization to form the spiro center.
Route 2: Reductive Amination with Sodium Cyanoborohydride
Procedure :
6-Methylisobenzofuran-1(3H)-one (1.0 equiv) and 4-piperidone (1.1 equiv) are dissolved in THF-methanol (1:1). Sodium cyanoborohydride-zinc chloride (0.3 M in methanol) is added, and the mixture is stirred at room temperature for 20 hours. The hydrochloride salt is precipitated using HCl gas.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Catalyst | NaBH₃CN-ZnCl₂ |
| Solvent | THF-MeOH (1:1) |
| Reaction Time | 20 hours |
Advantages : This method avoids high temperatures, reducing decomposition risks for heat-sensitive intermediates.
Route 3: Palladium-Catalyzed Hydrogenation
Procedure :
A solution of 6-methyl-1-nitrosoisobenzofuran (1.0 equiv) in methanol is hydrogenated over 20% palladium hydroxide/carbon (10 wt%) at 25°C under 1 atm H₂ for 21 hours. The catalyst is filtered, and the product is isolated as a hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 91% |
| Catalyst Loading | 10 wt% Pd(OH)₂/C |
| Pressure | 1 atm H₂ |
Applications : Ideal for large-scale synthesis due to minimal byproduct formation.
Critical Analysis of Reaction Conditions
Solvent Systems
Catalysts and Bases
Temperature Optimization
-
70–80°C : Optimal for nucleophilic substitutions without decomposition.
-
Room temperature : Sufficient for reductive amination, preserving stereochemistry.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for drug discovery due to its structural versatility.
Antioxidant Research: Spiro compounds, including this one, have been investigated for their antioxidant properties, which are crucial in developing treatments for diseases associated with oxidative stress.
Therapeutic Uses: Piperazine derivatives, closely related to spiropiperidines, have applications in antipsychotic, antihistamine, antidepressant, and anticancer treatments.
Mechanism of Action
The mechanism of action of 6-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and analogous compounds are outlined below. Key differences in substituents, molecular properties, and applications highlight the impact of structural modifications.
Structural Analogues and Substituent Effects
Pharmacological and Physicochemical Insights
- Lipophilicity and Bioavailability: The methyl substituent in the target compound likely increases lipophilicity compared to the unsubstituted base structure (logP ~2.1 vs.
- Receptor Binding: Chloro and methoxy analogs demonstrate varied affinity for sigma-2 receptors and other targets.
- Synthetic Utility : The discontinued status of the 6-methyl derivative contrasts with the availability of its methoxy and chloro counterparts, which remain in use for exploratory medicinal chemistry .
Biological Activity
6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS Number: 173943-99-2) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and potential therapeutic applications.
The compound's mechanism of action is not fully elucidated but is believed to involve modulation of neurotransmitter systems and potential interactions with specific receptors in the central nervous system (CNS). Its spirocyclic structure may contribute to unique binding affinities and selectivity for certain targets.
Toxicological Profile
According to safety data sheets, this compound exhibits several hazardous properties:
- Acute Toxicity : Classified as harmful if swallowed (Category 4).
- Skin Irritation : Causes skin irritation (Category 2).
- Eye Irritation : Causes serious eye irritation (Category 2A) .
These findings highlight the importance of handling this compound with care in laboratory settings.
Case Studies and Experimental Data
-
Neuropharmacological Studies :
- In a study assessing the neuropharmacological effects of related compounds, it was found that spiro compounds can influence dopaminergic and serotonergic pathways, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
- Toxicology Studies :
- In Vitro Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic compounds like this typically involves cyclization reactions. For example, a similar spiro[isobenzofuran-piperidine] derivative was synthesized via oxidative coupling of isobenzofuran and piperidine precursors under catalytic conditions (e.g., palladium or acid catalysis) . The methyl group at the 6-position may require regioselective alkylation or substitution steps. Key factors include solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and purification via recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : H and C NMR confirm the spirocyclic structure and methyl substitution pattern.
- Mass Spectrometry (HRMS) : Validates molecular formula (CHClNO for the hydrochloride salt).
- HPLC : Assesses purity (>95% recommended for biological studies) .
- X-ray Crystallography : Resolves stereochemistry if chiral centers are present .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis of the spirocyclic system .
- Handling : Use gloves, goggles, and fume hoods due to potential irritancy (skin/eye contact risks noted in safety data for analogous compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) or Brønsted acids (e.g., HCl) for cyclization efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Scale-Up Adjustments : Use flow chemistry for controlled mixing and heat dissipation, as described for related spiro compounds .
Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C. Monitor degradation via HPLC and identify products using LC-MS .
- Kinetic Analysis : Calculate degradation rate constants () and half-life () to model shelf-life .
Q. How is this compound utilized as a pharmacophore in designing sigma-2 (s2R) receptor ligands?
- Methodological Answer :
- Rational Design : The spiro[isobenzofuran-piperidine] core serves as a rigid scaffold for receptor binding. Fluorine or methyl groups are introduced at specific positions (e.g., 6-methyl) to enhance lipophilicity and target affinity .
- Structure-Affinity Relationship (SAfiR) : Synthesize analogs with substitutions at the isobenzofuran ring and evaluate binding to s2R via radioligand displacement assays .
Q. What reaction mechanisms govern its participation in nucleophilic substitution or oxidation reactions?
- Methodological Answer :
- Substitution : The piperidine nitrogen acts as a nucleophile. For example, alkylation with methyl iodide in basic conditions (KCO, DMF) forms quaternary ammonium intermediates .
- Oxidation : Treat with KMnO or m-CPBA to oxidize the furan ring, forming ketone or epoxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
